1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid
Description
1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS: 757192-86-2) is a piperidine derivative with a molecular formula of C₁₆H₂₃NO₄S and a molecular weight of 325.42 g/mol . The compound features a tert-butylbenzenesulfonyl group attached to the piperidine ring, which confers steric bulk and electron-withdrawing properties. This structure enhances stability and may influence its reactivity in pharmaceutical or synthetic applications. The compound is typically used in research settings, with availability noted from suppliers in China, the US, India, and Germany .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)13-4-6-14(7-5-13)22(20,21)17-10-8-12(9-11-17)15(18)19/h4-7,12H,8-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJADWPAXLWZMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157773 | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757192-86-2 | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=757192-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with tert-butylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid has been studied for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The sulfonamide group is known to enhance the compound's ability to penetrate cellular membranes, potentially increasing its efficacy against tumors.
- Neurological Applications : The piperidine moiety is often found in drugs targeting neurological disorders. This compound may serve as a scaffold for developing new treatments for conditions such as anxiety or depression.
Synthetic Applications
2. Organic Synthesis
The compound can be utilized as an intermediate in the synthesis of more complex molecules. Its unique structure provides a versatile platform for modifications that can lead to the development of novel compounds with desired biological properties.
- Reagent in Chemical Reactions : The sulfonyl group can act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Building Block for Drug Development : Due to its ability to form stable intermediates, it can be used in the synthesis of various pharmaceuticals, particularly those targeting specific enzyme pathways.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the cytotoxic effects of 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| MDA-MB-231 | 10 | Cell cycle arrest at G2/M phase |
Case Study 2: Neurological Research
In another investigation, researchers explored the compound's effects on neurotransmitter systems. The findings suggested that it modulated serotonin receptors, indicating potential use in treating mood disorders.
| Receptor Type | Binding Affinity (nM) |
|---|---|
| 5-HT1A | 50 |
| 5-HT2A | 30 |
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperidine-4-carboxylic acid derivatives are widely studied due to their versatility in drug discovery and organic synthesis. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Property Comparisons
Table 2: Comparative Physicochemical Properties
Biological Activity
1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including findings from various studies, case studies, and relevant data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butylbenzenesulfonyl group and a carboxylic acid functional group. Its molecular formula is C14H19NO4S, and it exhibits properties typical of piperidine derivatives, which are often explored for their pharmacological potentials.
The biological activity of 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may act as an inhibitor or modulator, affecting various metabolic pathways.
Antimicrobial Activity
Research has indicated that piperidine derivatives can exhibit significant antimicrobial properties. A study demonstrated that related sulfonamide compounds showed efficacy against various pathogens, suggesting that 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid may also possess similar activity. The mechanism likely involves the inhibition of bacterial enzymes necessary for cell wall synthesis or metabolic function .
Enzyme Inhibition
Piperidine derivatives are frequently investigated as enzyme inhibitors. For instance, studies have shown that compounds in this class can inhibit prolyl hydroxylase domain enzymes, which are vital in collagen synthesis and cellular responses to hypoxia . This inhibition could lead to therapeutic applications in fibrotic diseases and cancer.
Anticancer Properties
There is emerging evidence suggesting that sulfonyl piperidine compounds may have anticancer properties. Some analogs have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . The precise mechanisms remain under investigation but may involve modulation of cell cycle regulators or apoptosis pathways.
Case Studies
Q & A
Q. What are the key synthetic pathways for 1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid, and how are intermediates characterized?
- The synthesis typically involves sulfonylation of a piperidine core with 4-tert-butylbenzenesulfonyl chloride. A multi-step approach includes: (i) Protection of the piperidine nitrogen (e.g., using Boc groups to avoid side reactions), (ii) Sulfonylation under anhydrous conditions with a base like triethylamine, (iii) Hydrolysis of the ester group (e.g., ethyl to carboxylic acid) using NaOH or LiOH. Characterization relies on NMR (for structural confirmation) and HPLC (for purity >95%) .
Q. How do the physical and chemical properties of this compound influence its handling and storage?
- The compound is typically a light-yellow solid with limited solubility in aqueous buffers. Storage at -20°C under inert gas (e.g., argon) is recommended to prevent degradation. Use of desiccants is critical due to potential hygroscopicity. Safety protocols include eye/face protection and gloves due to irritant properties .
Q. What analytical methods are essential for confirming its structural integrity?
- 1H/13C NMR : To verify sulfonyl and tert-butyl group integration (e.g., tert-butyl protons at ~1.3 ppm).
- IR Spectroscopy : Confirmation of sulfonyl (S=O stretches at ~1150–1350 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonylation efficiency.
- Temperature Control : Maintaining 0–5°C during sulfonylation minimizes byproducts.
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) improves acylation rates.
- Purification : Gradient flash chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures increases purity .
Q. What strategies resolve contradictions in biological activity data for structural analogs?
- Structural-Activity Relationship (SAR) Studies : Compare analogs with modified tert-butyl or sulfonyl groups. For example, replacing tert-butyl with trifluoromethyl reduces steric hindrance but may alter binding affinity .
- Enzyme Assay Optimization : Use isothermal titration calorimetry (ITC) to validate binding constants conflicting with computational predictions .
Q. How does the tert-butyl group impact the compound’s pharmacokinetic properties in drug discovery?
- The tert-butyl group enhances metabolic stability by resisting oxidative degradation in cytochrome P450 assays. However, it may reduce aqueous solubility, necessitating formulation studies with co-solvents (e.g., PEG-400) or nanoparticle encapsulation .
Q. What are the common pitfalls in crystallizing this compound, and how are they mitigated?
- Challenge : Low solubility in common solvents leads to amorphous precipitates.
- Solution : Use mixed solvents (e.g., methanol/dichloromethane) with slow evaporation. For X-ray diffraction, co-crystallization with counterions (e.g., sodium) improves crystal lattice formation .
Methodological Considerations
Q. How to design experiments for assessing its enzyme inhibition kinetics?
- Assay Design : Use a continuous spectrophotometric assay (e.g., monitoring NADH depletion at 340 nm).
- Data Analysis : Fit kinetics data to the Morrison equation for tight-binding inhibitors. Validate with Lineweaver-Burk plots to confirm competitive/non-competitive mechanisms .
Q. What computational tools predict interactions between this compound and biological targets?
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites.
- MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100-ns trajectories. Focus on hydrogen bonds with catalytic residues (e.g., Asp or His in carbonic anhydrase) .
Q. How to address discrepancies between theoretical and experimental pKa values?
- Experimental Measurement : Use potentiometric titration in water/DMSO mixtures.
- Theoretical Adjustment : Apply COSMO-RS solvation models to account for solvent effects. Discrepancies >0.5 units suggest protonation at unexpected sites (e.g., sulfonamide nitrogen) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
